1-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline
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Overview
Description
1-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the beta-carboline family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzyl alcohol and 3-methoxyphenol.
Formation of Intermediate: The first step involves the protection of the hydroxyl group of 3-methoxyphenol, followed by the reaction with 3,4-dichlorobenzyl chloride to form an ether intermediate.
Cyclization: The intermediate undergoes cyclization with a suitable amine to form the beta-carboline core structure.
Methoxylation: Finally, the compound is methoxylated at the desired positions to yield the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline with known psychoactive properties.
Harmaline: Similar to harmine but with additional methoxy groups.
Tetrahydroharmine: A reduced form of harmine with different biological activities.
Uniqueness
1-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other beta-carbolines
Properties
Molecular Formula |
C26H24Cl2N2O3 |
---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
1-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C26H24Cl2N2O3/c1-31-17-5-7-22-19(13-17)18-9-10-29-25(26(18)30-22)16-4-8-23(24(12-16)32-2)33-14-15-3-6-20(27)21(28)11-15/h3-8,11-13,25,29-30H,9-10,14H2,1-2H3 |
InChI Key |
ACFGEGUNKPSTBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC(=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl)OC |
Origin of Product |
United States |
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